Cas no 61548-77-4 (1,4-Butanediol, 2-phenyl-, (S)-)

1,4-Butanediol, 2-phenyl-, (S)- 化学的及び物理的性質

名前と識別子

-

- 1,4-Butanediol, 2-phenyl-, (S)-

- (S)-2-PHENYLBUTANE-1,4-DIOL

- (S)-2-phenyl-butan-1,4,-diol

- SCHEMBL1546696

- DTXSID50505636

- 61548-77-4

- (2S)-2-Phenylbutane-1,4-diol

- BVDKYMGISZDCIY-SNVBAGLBSA-N

-

- MDL: MFCD20484183

- インチ: InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1

- InChIKey: BVDKYMGISZDCIY-SNVBAGLBSA-N

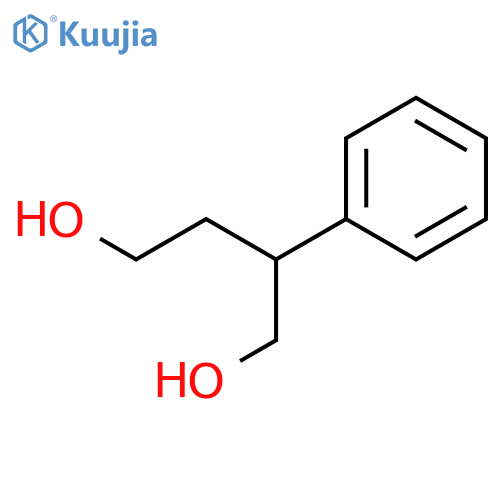

- ほほえんだ: C1=CC=C(C=C1)[C@H](CCO)CO

計算された属性

- せいみつぶんしりょう: 166.09942

- どういたいしつりょう: 166.099379685g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- PSA: 40.46

1,4-Butanediol, 2-phenyl-, (S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019128100-1g |

(S)-2-Phenylbutane-1,4-diol |

61548-77-4 | 95% | 1g |

$608.40 | 2023-09-01 | |

| Crysdot LLC | CD12054480-1g |

(S)-2-Phenylbutane-1,4-diol |

61548-77-4 | 95+% | 1g |

$550 | 2024-07-24 |

1,4-Butanediol, 2-phenyl-, (S)- 関連文献

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

1,4-Butanediol, 2-phenyl-, (S)-に関する追加情報

Exploring the Properties and Applications of 1,4-Butanediol, 2-phenyl-, (S)- (CAS No. 61548-77-4)

1,4-Butanediol, 2-phenyl-, (S)- (CAS No. 61548-77-4) is a chiral organic compound that has garnered significant attention in the fields of pharmaceuticals, specialty chemicals, and material science. This compound, characterized by its phenyl-substituted butanediol structure, is widely studied for its unique stereochemical properties and potential applications. With the growing demand for enantiomerically pure compounds in drug development, (S)-2-phenyl-1,4-butanediol has become a valuable intermediate in synthetic chemistry.

The molecular structure of 1,4-Butanediol, 2-phenyl-, (S)- features a four-carbon chain with a hydroxyl group at each end and a phenyl group attached to the second carbon. This configuration imparts distinct physicochemical properties, such as solubility in polar organic solvents and moderate melting points. Researchers often explore its reactivity in esterification, etherification, and other transformations to create derivatives for various applications. The (S)-enantiomer is particularly notable for its role in asymmetric synthesis, where it serves as a building block for chiral ligands or catalysts.

In the pharmaceutical industry, 1,4-Butanediol, 2-phenyl-, (S)- is investigated as a precursor for active pharmaceutical ingredients (APIs). Its chiral center makes it a candidate for the synthesis of drugs targeting neurological and cardiovascular diseases. Recent studies highlight its potential in developing novel GABA receptor modulators, aligning with the trending focus on central nervous system therapeutics. Additionally, the compound's biodegradability and low toxicity profile make it an attractive option for green chemistry initiatives.

The material science sector also benefits from (S)-2-phenyl-1,4-butanediol, particularly in polymer production. When incorporated into polyesters or polyurethanes, it enhances mechanical strength and thermal stability. This aligns with the current industry demand for high-performance, sustainable materials. Researchers are exploring its use in bio-based polymers, responding to the global push for reducing reliance on fossil-fuel-derived plastics.

From a market perspective, the demand for 1,4-Butanediol, 2-phenyl-, (S)- is steadily increasing, driven by advancements in chiral technology and specialty chemicals. Manufacturers are optimizing production methods, including biocatalytic routes, to meet the need for high-purity enantiomers. Analytical techniques like chiral HPLC and NMR spectroscopy play a crucial role in quality control, ensuring the compound meets industry standards for pharmaceutical and research applications.

Environmental and regulatory considerations are shaping the future of (S)-2-phenyl-1,4-butanediol applications. As industries adopt greener practices, the compound's synthesis pathways are being reevaluated to minimize waste and energy consumption. Lifecycle assessments are becoming integral to its production, addressing the growing consumer and regulatory focus on sustainable chemistry.

In research settings, 1,4-Butanediol, 2-phenyl-, (S)- serves as a model compound for studying stereoselective reactions and chiral recognition mechanisms. Its well-defined structure makes it ideal for methodological development in asymmetric synthesis, a hot topic in contemporary organic chemistry. The compound's versatility is further demonstrated in supramolecular chemistry, where it contributes to the design of host-guest systems with potential applications in sensing and drug delivery.

Looking ahead, the scientific community anticipates expanded applications for (S)-2-phenyl-1,4-butanediol in emerging fields such as smart materials and nanotechnology. Its molecular structure offers opportunities for creating functionalized surfaces and nanocarriers, particularly in drug delivery systems. These developments align with current research trends focusing on precision medicine and targeted therapies.

For researchers and industry professionals seeking detailed information about 1,4-Butanediol, 2-phenyl-, (S)-, numerous resources are available, including spectral databases and synthetic protocols. The compound's growing importance is reflected in the increasing number of publications and patents referencing its applications. As chiral chemistry continues to advance, (S)-2-phenyl-1,4-butanediol is poised to play an even more significant role in scientific and industrial innovations.

61548-77-4 (1,4-Butanediol, 2-phenyl-, (S)-) 関連製品

- 36039-36-8(Ibuprofen Alcohol)

- 2722-36-3(3-PHENYL-1-BUTANOL)

- 31729-66-5((1-Phenylcyclopropyl)methanol)

- 4756-19-8(Cyclamen Alcohol)

- 2155466-83-2(methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)

- 1823912-15-7(N-METHYL-2-(6-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ETHANAMINE HCL)

- 2228744-76-9(5-{bicyclo2.2.1heptan-2-yl}-1,3-oxazol-2-amine)

- 2098079-42-4(2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 946332-83-8(N-(2H-1,3-benzodioxol-5-yl)methyl-2-5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-ylacetamide)

- 1009-75-2(3'-Bromo-4'-fluoroacetanilide)